1-(2,4-Difluorophenyl)-5-methyl-1,4-diazepane dihydrochloride

Description

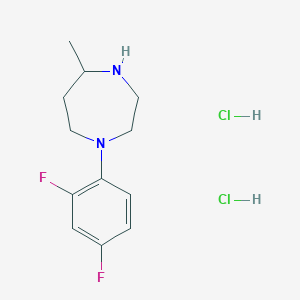

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-5-methyl-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2.2ClH/c1-9-4-6-16(7-5-15-9)12-3-2-10(13)8-11(12)14;;/h2-3,8-9,15H,4-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQIIARQBVFIHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCN1)C2=C(C=C(C=C2)F)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Difluorophenyl)-5-methyl-1,4-diazepane dihydrochloride is a synthetic organic compound belonging to the diazepane class. Its molecular formula is with a molecular weight of approximately 299.18 g/mol. The compound features a seven-membered heterocyclic structure that includes two nitrogen atoms and a difluorophenyl substituent, which may influence its biological activity significantly.

The compound is characterized by:

- Molecular Formula :

- Molecular Weight : 299.18 g/mol

- CAS Number : 2126163-02-6

- Structure : The presence of the difluorophenyl group enhances its chemical reactivity and potential interactions in biological systems.

Biological Activity Overview

Research on diazepane derivatives indicates that they can exhibit a range of biological activities, including:

- Anticancer Properties : Some diazepane derivatives have shown cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : Certain compounds in this class have demonstrated effectiveness against bacterial strains.

- Neurological Effects : Diazepane derivatives are often explored for their potential in treating neurological disorders due to their interaction with neurotransmitter receptors.

The biological activity of this compound may involve:

- Receptor Modulation : Interaction with serotonin receptors (e.g., 5-HT3 and 5-HT6), which can influence mood and anxiety.

- Cellular Uptake and Apoptosis Induction : Studies suggest that diazepane compounds may affect cellular pathways leading to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against other diazepane derivatives:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-(2-Chloro-4-fluorophenyl)-5-methyl-1,4-diazepane | Diazepane derivative | Contains chlorine instead of fluorine |

| 1-(3-Fluorophenyl)-5-methyl-1,4-diazepane | Diazepane derivative | Different substitution pattern on phenyl ring |

| 3-(2,4-Difluorophenyl)-1H-pyrazole | Pyrazole derivative | Exhibits different heterocyclic structure |

Scientific Research Applications

Biological Activities

Research indicates that derivatives of diazepane compounds often exhibit a range of biological activities. Here are some notable findings related to the applications of 1-(2,4-Difluorophenyl)-5-methyl-1,4-diazepane dihydrochloride:

- Antidepressant Activity : Diazepane derivatives have been studied for their potential antidepressant effects. The structural modifications in compounds like 1-(2,4-Difluorophenyl)-5-methyl-1,4-diazepane can enhance serotonin receptor affinity, which is crucial for mood regulation .

- Anticancer Properties : Some studies suggest that diazepane derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The difluorophenyl substitution may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets .

- Cognitive Enhancement : There is ongoing research into the effects of diazepane compounds on cognitive functions. Compounds that modulate neurotransmitter systems may improve memory and learning capabilities, making them candidates for treating cognitive disorders .

Pharmaceutical Applications

The unique properties of this compound make it a valuable candidate in drug formulation:

- Drug Development : Its potential as a lead compound for developing new antidepressants or anxiolytics is under investigation. The modification of the diazepane structure allows for the exploration of various pharmacological profiles .

- Synthesis of Complex Molecules : This compound can serve as an intermediate in synthesizing more complex pharmaceutical agents, particularly those targeting neurological disorders. Its ability to form stable complexes with various ligands enhances its utility in medicinal chemistry .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of several diazepane derivatives. The researchers synthesized a series of compounds based on the diazepane structure and evaluated their binding affinity to serotonin receptors. The results indicated that modifications similar to those found in 1-(2,4-Difluorophenyl)-5-methyl-1,4-diazepane significantly increased receptor affinity and exhibited promising antidepressant-like behavior in animal models .

Case Study 2: Anticancer Research

In another study focused on anticancer activities, researchers tested various diazepane derivatives against human cancer cell lines. The results showed that compounds with similar structural characteristics to 1-(2,4-Difluorophenyl)-5-methyl-1,4-diazepane demonstrated significant cytotoxic effects on breast and colon cancer cells. This suggests that further development could lead to effective cancer therapies utilizing this class of compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 1-(2,4-Difluorophenyl)-5-methyl-1,4-diazepane dihydrochloride are summarized below, highlighting key differences in substituents, molecular properties, and applications.

Structural Analogs and Similarity Scores

Functional and Pharmacological Differences

- Substituent Effects : The 2,4-difluorophenyl group in the target compound confers distinct electronic and steric properties compared to dichlorophenyl (electron-withdrawing Cl) or benzyl (flexible alkyl-aromatic) analogs. Fluorine’s electronegativity may enhance binding to hydrophobic pockets in biological targets .

- Salt Forms : Dihydrochloride salts (e.g., target compound and 775561-26-7) improve aqueous solubility, whereas neutral analogs (e.g., 1542097-09-5) may exhibit lower bioavailability .

Availability and Commercial Status

Q & A

Q. What are the key considerations for synthesizing 1-(2,4-Difluorophenyl)-5-methyl-1,4-diazepane dihydrochloride, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step reactions, including the formation of the diazepane core followed by fluorophenyl substitution. Critical parameters include reaction temperature (e.g., controlled acylation under basic conditions), solvent choice (polar aprotic solvents for stability), and purification via recrystallization or column chromatography. Purity assessment requires HPLC-MS for trace impurities and NMR (¹H/¹³C) for structural confirmation . For dihydrochloride salt formation, stoichiometric HCl gas introduction in anhydrous conditions is recommended to avoid hydrolysis .

Q. How can researchers address solubility challenges in biological assays for this compound?

Methodological Answer: Solubility in aqueous buffers can be improved using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80). Pre-formulation studies should include pH-solubility profiling (pH 3–7.4) and dynamic light scattering (DLS) to assess aggregation. For in vitro assays, consider lyophilized reconstitution protocols to maintain stability .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., receptor affinity) be resolved?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, receptor isoform specificity). To resolve:

- Validate receptor binding assays using radioligand displacement (e.g., [³H]-labeled antagonists) with standardized buffers.

- Cross-reference results with computational docking studies (e.g., AutoDock Vina) to identify steric or electronic mismatches in ligand-receptor interactions.

- Replicate experiments under controlled conditions (e.g., temperature, CO₂ levels) and report normalized data (e.g., IC₅₀ ± SEM) .

Q. What advanced techniques are recommended for studying the compound’s interaction with neurotransmitter receptors?

Methodological Answer:

- Cryo-EM or X-ray crystallography for structural resolution of receptor-ligand complexes.

- Patch-clamp electrophysiology to assess functional modulation (e.g., GABAₐ receptor currents).

- Metabolic stability assays (e.g., liver microsomes) to evaluate pharmacokinetic relevance.

- Link findings to a theoretical framework, such as allosteric modulation models, to contextualize mechanism-of-action hypotheses .

Q. How can researchers design experiments to investigate the compound’s potential off-target effects?

Methodological Answer:

- Perform high-throughput screening (HTS) against panels of GPCRs, kinases, and ion channels.

- Use chemoproteomics (e.g., affinity-based protein profiling) to identify unexpected binding partners.

- Apply systems pharmacology models (e.g., STRING database) to predict downstream signaling cascades.

- Validate hypotheses with knockout cell lines or siRNA silencing .

Q. What methodological strategies are effective for analyzing degradation products under varying storage conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH).

- LC-QTOF-MS for non-targeted analysis of degradation byproducts.

- Kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard storage conditions.

- Cross-reference with theoretical degradation pathways (e.g., hydrolysis of diazepane rings) .

Theoretical and Framework-Based Questions

Q. How can researchers align studies on this compound with broader pharmacological or chemical theories?

Methodological Answer:

- Integrate findings into existing frameworks, such as structure-activity relationship (SAR) models for diazepane derivatives.

- Use density functional theory (DFT) to correlate electronic properties (e.g., HOMO/LUMO energies) with biological activity.

- Contextualize results within neurotransmitter receptor allostery or fluorinated drug design paradigms .

Q. What are the best practices for reconciling conflicting data on metabolic pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.